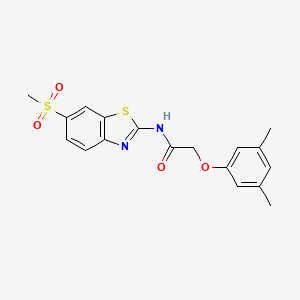![molecular formula C21H19N5O3S B12131699 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12131699.png)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(フラン-2-イルメチル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、フラン、ピリジン、トリアゾール、アセトアミド基を組み合わせた複雑な有機化合物です。
製法
合成ルートと反応条件
2-{[4-(フラン-2-イルメチル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドの合成は、通常、複数の手順を伴います。一般的な方法の1つは、トリアゾール環の合成から始め、次にフランとピリジン基を導入することです。最終手順は、アセトアミド基の付加です。
トリアゾール環の生成: これは、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させることにより、環化反応によって達成できます。
フランとピリジン基の導入: これらの基は、求核置換反応またはパラジウム触媒を用いたカップリング反応によって導入できます。
アセトアミド基の付加: この手順は、通常、中間体の化合物とピリジンなどの塩基の存在下、無水酢酸または塩化アセチルとの反応を伴います。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成ルートの最適化が必要になる可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final step involves the attachment of the acetamide group.
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Furan and Pyridine Groups: These groups can be introduced via nucleophilic substitution reactions or through coupling reactions using palladium catalysts.
Attachment of the Acetamide Group: This step typically involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
2-{[4-(フラン-2-イルメチル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フラン環とピリジン環は、強い酸化条件下で酸化される可能性があります。
還元: トリアゾール環は、対応するアミンを形成するために還元することができます。
置換: この化合物は、特にアセトアミド基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: パラジウム触媒の存在下、水素化リチウムアルミニウムまたは水素ガスなどの試薬。
置換: 塩基の存在下、アミンまたはチオールなどの求核試薬。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンの生成。
置換: 置換アセトアミドまたはチオエーテルの生成。
科学研究への応用
2-{[4-(フラン-2-イルメチル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、いくつかの科学研究への応用があります。
医薬品化学: 抗菌剤、抗真菌剤、抗癌剤としての可能性について研究されています。
医薬品: この化合物は、特に特定の酵素や受容体を標的とする、創薬における潜在的な使用について研究されています。
材料科学: 独自の電子特性または光学特性を持つ新しい材料の開発における潜在的な使用について調査されています。
科学的研究の応用
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
作用機序
2-{[4-(フラン-2-イルメチル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環は、金属イオンと相互作用することが知られており、金属酵素の活性を阻害する可能性があります。フラン環とピリジン環は、タンパク質中の芳香族残基と相互作用し、結合親和性と特異性を高めることができます。
類似の化合物との比較
類似の化合物
- 4-フラン-2-イルメチル-5-ピリジン-4-イル-4H-1,2,4-トリアゾール-3-チオール
- 4-ベンジル-5-(4-ピリジニル)-4H-1,2,4-トリアゾール-3-チオール
- 4-(4-エチル-5-(2-フルオロベンジル)チオ)-4H-1,2,4-トリアゾール-3-イル)ピリジン
独自性
2-{[4-(フラン-2-イルメチル)-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミドは、複数のヘテロ環系と官能基を組み合わせているため、独特です。これにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
- 4-furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-ethyl-5-(2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H19N5O3S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-28-17-5-2-4-16(12-17)23-19(27)14-30-21-25-24-20(15-7-9-22-10-8-15)26(21)13-18-6-3-11-29-18/h2-12H,13-14H2,1H3,(H,23,27) |
InChIキー |
OUODOMSZESHTGL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12131618.png)
![2-{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B12131621.png)




![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12131647.png)
![methyl 2-{[(2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12131654.png)
![3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12131656.png)
![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-2-(thiophen-2-yl)vinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131663.png)



